

An In-depth Technical Guide to rac N-Bisdesmethyl Tramadol, Hydrochloride

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Compound of Interest

Compound Name: *rac N-Bisdesmethyl Tramadol, Hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

rac N-Bisdesmethyl Tramadol, Hydrochloride, also known as rac-N,N-didesmethyltramadol hydrochloride, is a secondary metabolite of the centrally acting analgesic, Tramadol.[1] Tramadol itself is a synthetic analog of codeine and exerts its analgesic effects through a dual mechanism: a weak affinity for the μ -opioid receptor and the inhibition of serotonin and norepinephrine reuptake.[2] The metabolism of tramadol is complex, involving multiple cytochrome P450 enzymes and producing several metabolites, including the pharmacologically active O-desmethyltramadol (M1) and other demethylated forms. This whitepaper provides a comprehensive technical overview of **rac N-Bisdesmethyl Tramadol, Hydrochloride**, focusing on its chemical properties, synthesis, pharmacology, and analytical determination.

Chemical and Physical Properties

rac N-Bisdesmethyl Tramadol, Hydrochloride is the hydrochloride salt of the N,N-demethylated metabolite of tramadol. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of **rac N-Bisdesmethyl Tramadol, Hydrochloride**

Property	Value	Reference
IUPAC Name	(1RS,2RS)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride	
Synonyms	rac-N,N-bisdesmethyltramadol hydrochloride, M3	[3]
Molecular Formula	C ₁₄ H ₂₂ ClNO ₂	
Molecular Weight	271.78 g/mol	
CAS Number	1018989-95-1 (for hydrochloride)	
Appearance	White to off-white solid	
Solubility	Soluble in water, methanol, and ethanol	

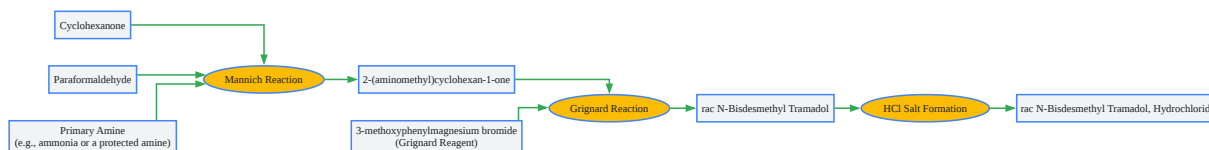
Synthesis

A detailed, specific synthesis protocol for **rac N-Bisdesmethyl Tramadol, Hydrochloride** is not readily available in peer-reviewed literature, likely due to its status as a metabolite rather than a primary therapeutic agent. However, its synthesis can be conceptually derived from established methods for tramadol and its analogs. The general approach involves a Mannich reaction followed by a Grignard reaction.

A plausible synthetic route would begin with the appropriate aminoketone precursor, which would then be reacted with a Grignard reagent derived from 3-bromoanisole. Subsequent demethylation steps would lead to the desired product.

A general procedure for the synthesis of tramadol analogs is described by Alvarado et al. (2005). This can be adapted for the synthesis of rac N-Bisdesmethyl Tramadol by starting with a primary amine in the initial Mannich reaction.[4]

Conceptual Synthesis Workflow:



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Caption: Conceptual synthesis of **rac N-Bisdesmethyl Tramadol, Hydrochloride**.

Pharmacology

The pharmacological activity of rac N-Bisdesmethyl Tramadol is significantly different from that of its parent compound, tramadol, and the primary active metabolite, O-desmethyltramadol (M1).

Opioid Receptor Binding Affinity

In vitro studies have demonstrated that rac N-Bisdesmethyl Tramadol has a very low affinity for the μ -opioid receptor. A study by Gillen et al. (2000) reported a K_i value of $> 10 \mu\text{M}$ for the inhibition of $[^3\text{H}]$ naloxone binding to the cloned human μ -opioid receptor, indicating negligible binding affinity.^[3] This is in stark contrast to the active metabolite (+)-M1, which exhibits a high affinity ($K_i = 3.4 \text{ nM}$).^[3] These findings suggest that rac N-Bisdesmethyl Tramadol does not contribute to the opioid-mediated analgesic effects of tramadol.

Table 2: Opioid Receptor Binding Affinities (K_i) of Tramadol and its Metabolites

Compound	μ -Opioid Receptor K_i (nM)	Reference
(+/-)-Tramadol	2400	[3]
(+)-O-Desmethyltramadol (M1)	3.4	[3]
(-)-O-Desmethyltramadol (M1)	240	[3]
(+/-)-N-Desmethyltramadol (M2)	> 10000	[3]
(+/-)-N,N-Bisdesmethyl Tramadol (M3)	> 10000	[3]
(+/-)-N,O-Didesmethyltramadol (M5)	100	[3]

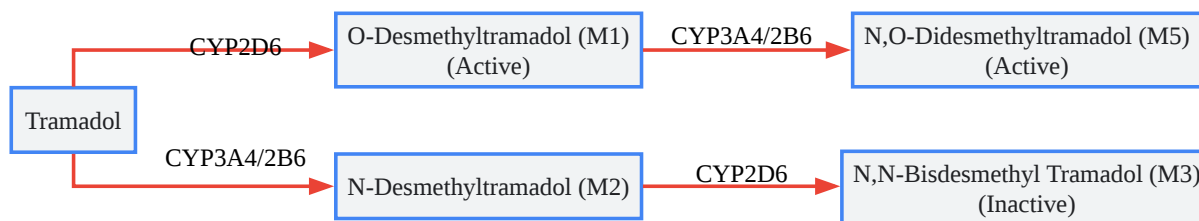
In Vitro Functional Activity

Consistent with its low binding affinity, rac N-Bisdesmethyl Tramadol did not show any agonistic activity in a [35 S]GTPyS binding assay, which measures G-protein activation upon receptor binding.[3] This further confirms that it is not an active opioid agonist.

Pharmacokinetics

Specific pharmacokinetic data for rac N-Bisdesmethyl Tramadol is not as extensively documented as for tramadol and its primary metabolites. However, analytical methods have been developed to quantify its presence in biological fluids, allowing for its inclusion in pharmacokinetic studies of tramadol. One study reported the plasma concentration range of N,O-didesmethylylate (a related metabolite) in cancer and non-cancer patients receiving tramadol, which were 6.1–147 ng/mL and 6.7–85.2 ng/mL, respectively.[5]

Tramadol Metabolic Pathway:



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Caption: Metabolic pathway of Tramadol.

Experimental Protocols

Analytical Method for Quantification in Human Plasma

The following is a representative protocol for the simultaneous determination of tramadol and its desmethylates, including N,N-bisdesmethyl tramadol, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is adapted from a validated procedure described in the literature.[5]

5.1.1. Sample Preparation

- To 100 μ L of human plasma, add an internal standard solution.
- Perform protein precipitation by adding 300 μ L of a mixture of acetonitrile and methanol under basic conditions.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

5.1.2. LC-MS/MS Conditions

- LC System: Agilent 1200 series or equivalent
- Column: Octadecylsilyl column (e.g., 100 mm x 2.1 mm, 3 µm particle size)
- Mobile Phase: Isocratic mixture of methanol and 0.15% formic acid in water (35:65, v/v)
- Flow Rate: 0.2 mL/min
- Injection Volume: 5 µL
- MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Ionization Mode: Positive
- Detection Mode: Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Analytes and Internal Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Tramadol	264.2	58.1
O-Desmethyltramadol	250.2	58.1
N-Desmethyltramadol	250.2	42.1
N,N-Bisdesmethyl Tramadol	236.2	157.1
Internal Standard (e.g., Tramadol-d6)	270.2	64.1

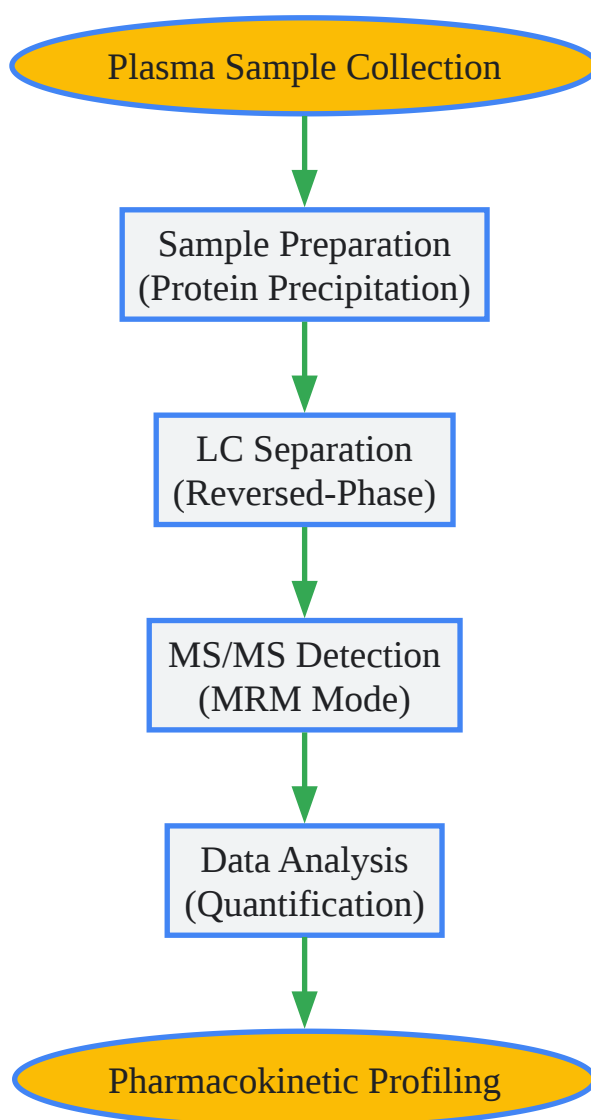
5.1.3. Method Validation

The method should be validated according to regulatory guidelines, assessing parameters such as:

- Linearity: Establish a calibration curve over a relevant concentration range (e.g., 2.5–320 ng/mL).[5]

- Accuracy and Precision: Determine intra- and inter-day accuracy and precision at multiple quality control (QC) concentrations.[5]
- Recovery: Assess the extraction efficiency of the analytes from the plasma matrix.
- Matrix Effect: Evaluate the influence of plasma components on the ionization of the analytes.
- Stability: Test the stability of the analytes in plasma under various storage conditions (freeze-thaw, short-term, and long-term).

Analytical Workflow:



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Caption: Workflow for the quantitative analysis of N,N-Bisdesmethyl Tramadol.

Conclusion

rac N-Bisdesmethyl Tramadol, Hydrochloride is a minor, inactive metabolite of tramadol. Its primary significance in drug development and clinical research lies in its role as an indicator of tramadol metabolism. The lack of significant affinity for the μ -opioid receptor and the absence of functional agonistic activity confirm that it does not contribute to the analgesic or adverse opioid effects of tramadol. The analytical methods outlined in this guide provide a framework for the accurate quantification of this metabolite in biological matrices, which is essential for comprehensive pharmacokinetic and metabolic profiling of tramadol. Further research could focus on the potential for this metabolite to interact with other biological targets, although current evidence suggests it is pharmacologically inert in the context of nociception.

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